Diethyl tetrafluorosuccinate
Overview
Description
Diethyl tetrafluorosuccinate is an organic compound with the molecular formula C8H10F4O4. It is a derivative of succinic acid, where four hydrogen atoms are replaced by fluorine atoms, and the carboxylic acid groups are esterified with ethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Mode of Action
The interaction of Diethyl Tetrafluorosuccinate with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is crucial to understand these pathways and their downstream effects to fully comprehend the impact of this compound on cellular processes .
Pharmacokinetics
These properties are essential to understand the bioavailability of this compound .
Result of Action
Understanding these effects is crucial for determining the therapeutic potential and safety profile of this compound .
Biochemical Analysis
Biochemical Properties
Diethyl tetrafluorosuccinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, which can alter the activity of the enzymes and proteins it binds to .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it has been shown to impact cell signaling pathways, which can alter cell behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent alterations in cellular function. The binding of this compound to specific biomolecules is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the tricarboxylic acid cycle, leading to alterations in energy production and metabolic balance. Understanding the metabolic pathways influenced by this compound is crucial for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and distribution of this compound, influencing its overall activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl tetrafluorosuccinate can be synthesized through the esterification of tetrafluorosuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale esterification of tetrafluorosuccinic acid. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Diethyl tetrafluorosuccinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield tetrafluorosuccinic acid and ethanol.
Reduction: It can be reduced to form tetrafluorosuccinic acid derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: Tetrafluorosuccinic acid and ethanol.
Reduction: Tetrafluorosuccinic acid derivatives.
Substitution: Various substituted succinic acid derivatives.
Scientific Research Applications
Diethyl tetrafluorosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into fluorinated compounds for pharmaceutical applications often involves this compound as a starting material.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Dimethyl tetrafluorosuccinate: Similar in structure but with methyl ester groups instead of ethyl.
Tetrafluorosuccinic acid: The parent acid form without esterification.
Diethyl succinate: The non-fluorinated analog of diethyl tetrafluorosuccinate
Uniqueness: this compound is unique due to the presence of four fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. These properties make it more reactive and versatile compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
diethyl 2,2,3,3-tetrafluorobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F4O4/c1-3-15-5(13)7(9,10)8(11,12)6(14)16-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZSSBPZHBFNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059929 | |
Record name | Diethyl tetrafluorosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377-71-9 | |
Record name | 1,4-Diethyl 2,2,3,3-tetrafluorobutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=377-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2,2,3,3-tetrafluoro-, 1,4-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2,2,3,3-tetrafluoro-, 1,4-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl tetrafluorosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl tetrafluorosuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl tetrafluorosuccinate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4S6RK77S9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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